molecular formula C17H21N7O B4532085 N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B4532085
M. Wt: 339.4 g/mol
InChI Key: JYSSXFYPBBERPK-UHFFFAOYSA-N
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Description

N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxadiazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxadiazole and pyrazine rings through cyclization reactions. The final step often involves the benzylation of the nitrogen atom in the pyrrolidine ring. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and crystallization. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse derivatives .

Scientific Research Applications

N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to engage in specific binding interactions, which can trigger downstream signaling pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine, oxadiazole, and pyrazine derivatives, such as:

Uniqueness

What sets N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-23(2)13-8-9-24(11-13)17-16(18-10-12-6-4-3-5-7-12)19-14-15(20-17)22-25-21-14/h3-7,13H,8-11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSSXFYPBBERPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=NC3=NON=C3N=C2NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 2
N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 3
N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 4
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N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 5
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N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 6
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N-benzyl-5-[3-(dimethylamino)pyrrolidin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

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